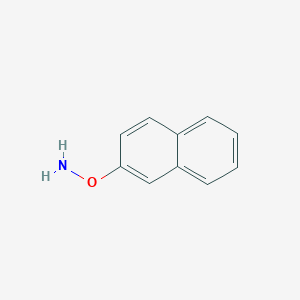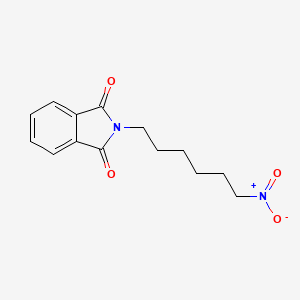
2-(6-Nitrohexyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Nitrohexyl)isoindoline-1,3-dione is a chemical compound belonging to the isoindoline-1,3-dione family. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Nitrohexyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative under reflux conditions in a suitable solvent such as toluene . The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure high purity of the final product .
化学反応の分析
Types of Reactions
2-(6-Nitrohexyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives with varying biological activities.
Substitution: The nitro group can be substituted with other functional groups to create new derivatives with enhanced properties
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a catalyst, and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of functionalized isoindoline-1,3-dione compounds .
科学的研究の応用
2-(6-Nitrohexyl)isoindoline-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiepileptic and antipsychotic drugs
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: Isoindoline-1,3-dione derivatives are used in the development of advanced materials, including polymers and photochromic materials.
作用機序
The mechanism of action of 2-(6-Nitrohexyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of neurodegenerative diseases such as Alzheimer’s .
類似化合物との比較
Similar Compounds
Phthalimide: A structurally related compound with similar biological activities.
N-Substituted Isoindoline-1,3-dione: These derivatives exhibit a range of biological activities and are used in various therapeutic applications
Uniqueness
2-(6-Nitrohexyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group allows for further functionalization, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C14H16N2O4 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
2-(6-nitrohexyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H16N2O4/c17-13-11-7-3-4-8-12(11)14(18)15(13)9-5-1-2-6-10-16(19)20/h3-4,7-8H,1-2,5-6,9-10H2 |
InChIキー |
UZSOOOPMCWCGLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


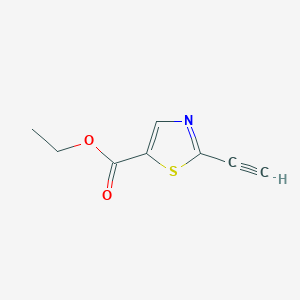
![6-Bromo-3-chloronaphtho[2,3-d]isoxazole](/img/structure/B13695413.png)
![2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13695417.png)
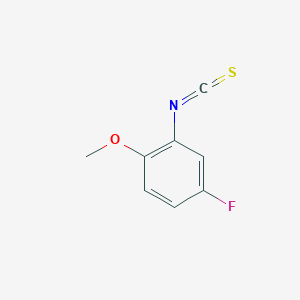

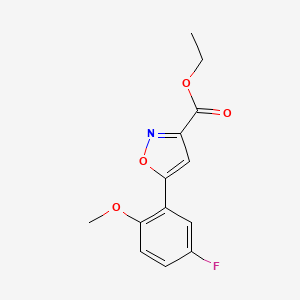

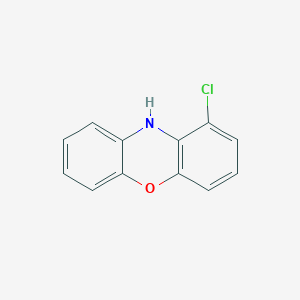

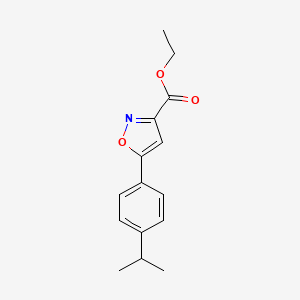

![Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate](/img/structure/B13695476.png)

